Cas no 1019101-22-4 (N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide)
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-Chloro-2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-1-acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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- Inchi: 1S/C14H16ClN3O2/c1-9-6-10(2)18(17-9)8-14(19)16-12-7-11(15)4-5-13(12)20-3/h4-7H,8H2,1-3H3,(H,16,19)
- InChI Key: MBRFXTACSATQAJ-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC(Cl)=CC=C2OC)=O)C(C)=CC(C)=N1
Experimental Properties
- Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 461.4±45.0 °C(Predicted)
- pka: 12.41±0.70(Predicted)
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3316-0285-2μmol |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide |
1019101-22-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3316-0285-1mg |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide |
1019101-22-4 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3316-0285-2mg |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide |
1019101-22-4 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3316-0285-3mg |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide |
1019101-22-4 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3316-0285-4mg |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide |
1019101-22-4 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Introduction to N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide and Its Significance in Modern Chemical Biology
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS No. 1019101-22-4) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, combines a 5-chloro-2-methoxyphenyl moiety with a 3,5-dimethyl-1H-pyrazol-1-yl substituent, making it a promising candidate for various biological and chemical applications.
The molecular framework of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is designed to interact with biological targets in a highly specific manner. The presence of the 5-chloro-2-methoxyphenyl group introduces a hydrophobic pocket that can engage with lipid rafts and membrane proteins, while the 3,5-dimethyl-1H-pyrazol-1-yl moiety provides a rigid scaffold that enhances binding affinity. This dual functionality makes the compound an attractive scaffold for drug discovery and development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex biological pathways. N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has emerged as a key compound in this endeavor due to its unique structural features. Studies have demonstrated its potential in modulating various signaling pathways involved in inflammation, cancer, and neurodegenerative diseases. The compound's ability to interact with both protein and lipid targets makes it a versatile tool for investigating disease mechanisms and developing new treatments.
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves multiple steps of organic synthesis, including condensation reactions, chlorination, and methylation. Each step must be carefully optimized to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the structural integrity of the final product.
The pharmacological properties of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide have been extensively studied in vitro and in vivo. Preclinical trials have shown promising results in terms of its ability to inhibit key enzymes involved in disease pathogenesis. For instance, it has been found to effectively block the activity of cyclooxygenase (COX), an enzyme crucial in the production of prostaglandins that mediate inflammation. Additionally, the compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases.
The structural features of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide also make it an excellent candidate for further derivatization. By modifying specific functional groups within the molecule, researchers can fine-tune its pharmacological properties to enhance efficacy and reduce side effects. This flexibility underscores the compound's potential as a lead molecule for drug development.
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-y acetamide) strong > (CAS No. 1019101 - 22 - 4) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique molecular structure and diverse biological activities make it a valuable tool for investigating disease mechanisms and developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of complex biological systems.
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